4-(Dimethylamino)-1-phenylbutan-2-one
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Overview
Description
4-(Dimethylamino)-1-phenylbutan-2-one is an organic compound that belongs to the class of ketones It features a phenyl group attached to a butanone backbone, with a dimethylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst such as acetic anhydride and pyridine, and it is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using advanced techniques such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and may be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Dimethylamino)-1-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Dimethylamine: A simpler amine with similar functional groups but different structural properties.
4-Dimethylaminoantipyrine: A pyrazoline derivative with similar dimethylamino functionality
Uniqueness
4-(Dimethylamino)-1-phenylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a phenyl group, ketone, and dimethylamino group makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(dimethylamino)-1-phenylbutan-2-one |
InChI |
InChI=1S/C12H17NO/c1-13(2)9-8-12(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
MECMWFXKIGOLKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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